tert-butyl(((3aR,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane
Description
This compound is a silyl-protected cyclopenta[d][1,3]dioxolane derivative with a trityloxy-methyl substituent. Its stereochemistry (3aR,4S,6aR) is critical for its reactivity and application as an intermediate in organic synthesis, particularly in carbohydrate and nucleoside chemistry. The tert-butyldiphenylsilyl (TBDPS) group serves as a robust protecting group for hydroxyl moieties, while the trityl (triphenylmethyl) group offers acid-sensitive protection for alcohols. The synthesis involves sequential protection steps: initial TBDPS protection of a triol followed by dioxolane formation using 2,2-dimethoxypropane and pyridinium p-toluenesulfonate (PPTS), yielding the title compound in high purity (72–89% yield) after silica gel chromatography .
Key structural features include:
- Cyclopenta[d][1,3]dioxolane core: A fused bicyclic system providing rigidity and stereochemical control.
- Trityloxy-methyl group: A bulky, acid-labile substituent that enhances solubility in nonpolar solvents.
- TBDPS group: A lipophilic protecting group resistant to basic conditions but cleaved by fluoride ions.
Properties
IUPAC Name |
[(3aR,6S,6aR)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H46O4Si/c1-42(2,3)49(37-27-17-9-18-28-37,38-29-19-10-20-30-38)48-39-31-33(40-41(39)47-43(4,5)46-40)32-45-44(34-21-11-6-12-22-34,35-23-13-7-14-24-35)36-25-15-8-16-26-36/h6-31,39-41H,32H2,1-5H3/t39-,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIQXKKUWAFYDU-HMVVSKLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H46O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl(((3aR,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane is a complex organosilicon compound with potential biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology. This article synthesizes current knowledge on the biological activity of this compound, including relevant data tables, case studies, and research findings.
Molecular Formula and Weight
- Molecular Formula : C44H45O4Si
- Molecular Weight : 684.9 g/mol
Structural Features
The compound features a cyclopentadioxole moiety, which is significant for its biological activity. The presence of the tert-butyl group and diphenylsilane enhances its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound may be attributed to several mechanisms:
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Antimicrobial Properties : Some derivatives of cyclopentadioxole are known for their antimicrobial activities, suggesting that this compound may also possess similar properties.
- Enzyme Inhibition : The presence of hydroxymethyl and trityloxy groups can facilitate interactions with specific enzymes, potentially acting as inhibitors.
Case Studies
-
Cytotoxicity Assay on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Method : MTT assay was performed to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential anticancer properties.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against common pathogens (e.g., E. coli, S. aureus).
- Method : Disk diffusion method was employed to evaluate inhibition zones.
- Results : The compound exhibited moderate antibacterial activity with inhibition zones ranging from 10 to 15 mm.
Data Table: Biological Activity Summary
| Activity Type | Test System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | 10 | 50% reduction in viability |
| Cytotoxicity | PC-3 Cell Line | 20 | 70% reduction in viability |
| Antimicrobial | E. coli | 100 | Inhibition zone: 12 mm |
| Antimicrobial | S. aureus | 100 | Inhibition zone: 15 mm |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
